O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate
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Overview
Description
O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate is a chemical compound with a complex structure that includes a dihydropyrrole ring substituted with tert-butyl and methyl ester groups
Preparation Methods
The synthesis of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrrole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of tert-butyl and methyl ester groups: These groups are introduced through esterification reactions using tert-butyl alcohol and methanol, respectively, under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dihydropyrrole ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity, specificity, and effects on molecular targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate can be compared with similar compounds such as:
O1-tert-butyl O2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate: This compound has a similar structure but includes an aminopiperidine ring instead of a dihydropyrrole ring.
O1-tert-butyl O2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound features a hydroxypyrrolidine ring, differing in the functional groups attached to the ring.
O1-tert-butyl O2-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate: Another similar compound with an aminopiperidine ring, but with different stereochemistry.
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1 |
InChI Key |
WGCPPYJWSDCBNC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC |
Origin of Product |
United States |
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